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Compound of Interest

Compound Name: (S)-2-Aminoundecanoic acid

CAS No.: 1254251-27-8

Cat. No.: B2492740

Get Quote

In the vast landscape of bioactive molecules, the intersection of amino acids and lipids gives

rise to a fascinating and functionally versatile class of compounds: the lipoamino acids (LAAs).

(S)-2-Aminoundecanoic acid, a chiral non-proteinogenic α-amino acid featuring a C11 alkyl

chain, represents a core scaffold within this class. Its unique amphiphilic structure—marrying a

hydrophilic amino acid head with a lipophilic fatty acid tail—confers properties that make its

derivatives and analogs compelling candidates for drug discovery, advanced chemical biology,

and specialized cosmeceuticals.

Unlike their proteinogenic counterparts, LAAs such as (S)-2-aminoundecanoic acid are not

merely building blocks for proteins. Their structure allows for profound interactions with

biological membranes and lipid-dependent signaling pathways. The lipophilic chain can act as

a vector, enhancing bioavailability and facilitating passage across cellular barriers, while the

amino acid moiety provides a handle for further chemical modification and specific interactions

with biological targets.[1][2] This guide provides a comprehensive technical overview of the

synthesis, biological activities, and applications of (S)-2-aminoundecanoic acid derivatives,

offering field-proven insights for professionals in drug development and biomedical research.
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Core Scaffold: Physicochemical Properties and
Structural Features
(S)-2-Aminoundecanoic acid is a white, crystalline solid with the molecular formula

C₁₁H₂₃NO₂ and a molecular weight of 201.31 g/mol . Its melting point is reported to be in the

range of 188-191 °C, and it exhibits limited solubility in water (approximately 2 g/L at 20 °C).

The true power of this scaffold lies in its modularity. Three primary sites are available for

chemical modification, each profoundly influencing the molecule's physicochemical and

biological properties:

The N-Terminus (Amino Group): Acylation of the amino group with various fatty acids or

other moieties is a common strategy. This modification significantly increases lipophilicity and

can modulate the molecule's interaction with membrane-bound proteins or its metabolic

stability.

The C-Terminus (Carboxyl Group): Esterification or amidation at the C-terminus neutralizes

the negative charge, which can enhance membrane permeability. This site is critical for

creating prodrugs or conjugating the LAA to other molecules.[3]

The Alkyl Chain (Undecyl Group): The length and degree of saturation of the alkyl chain are

crucial determinants of biological activity, particularly in antimicrobial applications where it

governs the depth of membrane insertion.[4]

These modifications allow for the fine-tuning of properties like the octanol-water partition

coefficient (LogP), acidity (pKa), and overall amphipathicity, which are critical for optimizing

pharmacokinetics and pharmacodynamics.

Synthesis of (S)-2-Aminoundecanoic Acid and Its
Analogs
The generation of enantiomerically pure α-amino acids is a cornerstone of medicinal chemistry.

For long-chain LAAs like (S)-2-aminoundecanoic acid, several robust stereoselective

methods are available.

Key Synthetic Strategies
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Asymmetric Hydrogenation: This widely used industrial method involves the hydrogenation of

an α,β-dehydro-α-amino acid precursor using a chiral metal catalyst (typically Rhodium or

Ruthenium-based). The catalyst's chiral ligands guide the hydrogen addition to one face of

the double bond, establishing the desired (S)-stereocenter with high enantiomeric excess.[5]

Asymmetric Strecker Synthesis: This classic method involves the reaction of an aldehyde

(undecanal) with ammonia and a cyanide source, catalyzed by a chiral catalyst. The resulting

α-aminonitrile is then hydrolyzed to the α-amino acid. Chiral thioureas and other

organocatalysts have proven highly effective in rendering this reaction enantioselective.[6][7]

Palladium-Catalyzed Amidocarbonylation: This is a highly efficient, atom-economical method

for directly converting long-chain aldehydes into N-acyl amino acids. It involves the reaction

of an aldehyde (e.g., decanal to yield the C11 amino acid) with an amide, carbon monoxide,

and a palladium catalyst. This one-step process is particularly attractive for generating a

library of N-acyl derivatives.[8]

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative.

Transaminases, for example, can convert an α-keto acid (2-oxoundecanoic acid) into the

corresponding (S)-amino acid with excellent enantiopurity by transferring an amino group

from a donor molecule.

Experimental Protocol: Palladium-Catalyzed
Amidocarbonylation
This protocol describes a representative one-step synthesis of an N-acetyl-(S)-2-
aminoundecanoic acid derivative, adapted from methodologies for "fatty" amino acids.[8]

Objective: To synthesize N-acetyl-2-aminoundecanoic acid from decanal.

Materials:

Decanal

Acetamide

Palladium(II) acetate [Pd(OAc)₂]
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Triphenylphosphine (PPh₃)

Cobalt(II) carbonyl [Co₂(CO)₈]

Toluene (anhydrous)

Carbon monoxide (CO) gas (high-pressure cylinder)

High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet

Standard glassware for workup and purification

Silica gel for column chromatography

Procedure:

Reactor Setup: In a glovebox or under an inert atmosphere, charge a glass liner for the

autoclave with Pd(OAc)₂ (0.5 mol%), PPh₃ (2 mol%), and Co₂(CO)₈ (2 mol%).

Reagent Addition: Add acetamide (1.2 equivalents) and anhydrous toluene to the liner.

Finally, add decanal (1.0 equivalent).

Reaction: Seal the glass liner inside the autoclave. Purge the autoclave three times with CO

gas, then pressurize to 50 bar of CO.

Heating and Stirring: Heat the reactor to 120 °C and stir the reaction mixture vigorously.

Monitor the reaction progress by checking CO consumption and, if possible, by taking

aliquots for TLC or GC-MS analysis. The reaction is typically complete within 12-24 hours.

Workup: After cooling the reactor to room temperature, carefully vent the excess CO in a

fume hood. Open the reactor and remove the reaction mixture.

Purification:

Concentrate the mixture under reduced pressure to remove the toluene.

Redissolve the residue in a suitable solvent like ethyl acetate and wash with 1 M HCl and

then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by silica gel column chromatography to yield the pure N-acetyl-2-

aminoundecanoic acid.

Chiral Resolution (If Racemic): The resulting N-acyl amino acid is racemic. Enantiomeric

resolution can be achieved via enzymatic kinetic resolution or by forming diastereomeric

salts with a chiral base followed by fractional crystallization.

Synthetic Workflow Diagram

Palladium-Catalyzed Amidocarbonylation Workflow
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Caption: General workflow for the synthesis of N-acyl fatty amino acids.

Biological Activities and Mechanisms of Action
Derivatives of (S)-2-aminoundecanoic acid are not merely passive molecules; they are active

modulators of complex biological systems. Their activities span from direct antimicrobial action

to subtle interference with critical metabolic pathways.

Antimicrobial and Membrane-Disrupting Properties
Long-chain LAAs and their derivatives exhibit significant antimicrobial activity, particularly

against Gram-positive bacteria like Staphylococcus aureus.[4] The proposed mechanism

involves the insertion of the lipophilic alkyl chain into the bacterial cell membrane. This disrupts

the phospholipid bilayer, leading to increased membrane permeability, leakage of essential

intracellular components, and ultimately, cell death.

The structure-activity relationship (SAR) is well-defined:

Chain Length: Antimicrobial potency is highly dependent on the fatty acid chain length, with

optimal activity often found between C12 and C16.

Head Group: The nature of the amino acid and its charge can influence the initial

electrostatic attraction to the negatively charged bacterial membrane.[9]

Derivatization: Esterification or amidation can alter activity. For instance, monoglyceride

esters of fatty acids are often more potent than the free acids.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b2492740/docs?utm_src=pdf-body-img#introduction-unveiling-the-potential-of-lipoamino-acids
https://www.benchchem.com/product/b2492740/docs?utm_src=pdf-body#introduction-unveiling-the-potential-of-lipoamino-acids
https://pmc.ncbi.nlm.nih.gov/articles/PMC3274735/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1428409/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3274735/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2492740?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound/Derivati
ve Class

Target Organism(s) MIC Range (µg/mL) Reference(s)

Monoglycerides of

Fatty Acids

Staphylococcus

aureus
1.56 - 25 [4]

Ultrashort

Lipopeptides (C12-

C18)

S. pneumoniae, S.

pyogenes
4 - 32 [9]

Unsaturated Fatty

Acids (C16-C18)

Gram-positive

bacteria
5 - 100 [10]

Table 1: Comparative

antimicrobial activity

of fatty acid

derivatives.

Modulation of Sphingolipid Metabolism
A compelling and highly specific potential mechanism of action for (S)-2-aminoundecanoic
acid derivatives lies in the modulation of sphingolipid metabolism. The core structure of a 2-

amino fatty acid is analogous to that of sphingoid bases like sphinganine and sphingosine,

which form the backbone of all sphingolipids, including ceramides.[11]

Sphingolipids are not just structural components of membranes; they are critical signaling

molecules that regulate cell fate decisions, including apoptosis, proliferation, and inflammation.

[12][13] The enzyme Serine Palmitoyl-CoA Transferase (SPT) is the rate-limiting enzyme in the

de novo synthesis of sphingolipids. It condenses serine with a fatty acyl-CoA (typically

palmitoyl-CoA).

(S)-2-Aminoundecanoic acid and its analogs could act as:

Substrate Mimics/Competitive Inhibitors: By mimicking either serine or the acyl-CoA, these

LAAs could potentially inhibit SPT, thereby reducing the cellular pool of ceramides and other

downstream sphingolipids. Myriocin, a potent SPT inhibitor, is structurally an amino fatty acid

derivative.[14]
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Alternative Substrates: The cell could potentially use these non-canonical amino acids to

generate atypical sphingolipids, which may have altered signaling properties or cannot be

further metabolized, thus disrupting the pathway.

Disruption of sphingolipid homeostasis is implicated in metabolic diseases like diabetes and in

inflammatory conditions.[13] Therefore, LAAs that can selectively modulate this pathway are of

high therapeutic interest.

Anti-Inflammatory Activity via Eicosanoid Pathways
Lipoamino acids derived from polyunsaturated fatty acids (like arachidonic acid) are known

substrates for key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and

lipoxygenases (LOX).[15] While undecanoic acid is saturated, its derivatives can still interfere

with these pathways.

COX/LOX Interaction: Arachidonyl-derived LAAs are metabolized by COX-2 (but poorly by

COX-1) and various LOX isoforms.[15] This suggests that (S)-2-aminoundecanoic acid
derivatives could act as competitive inhibitors or alternative substrates for these enzymes,

thereby modulating the production of pro-inflammatory prostaglandins and leukotrienes.

Receptor Modulation: Some LAAs are known to activate or antagonize Transient Receptor

Potential (TRP) channels (e.g., TRPV1), which are involved in pain and inflammation

signaling.[16]

Potential Mechanisms of Action for (S)-2-Aminoundecanoic Acid Analogs

Sphingolipid Synthesis

Eicosanoid Pathway

(S)-2-Aminoundecanoic
Acid Analog SPT EnzymeInhibits

COX / LOX
Enzymes

Competes with AA

Ceramide
Production

Catalyzes Apoptosis,
Inflammation

Membrane
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PLA₂ Pro-inflammatory
Prostaglandins
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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